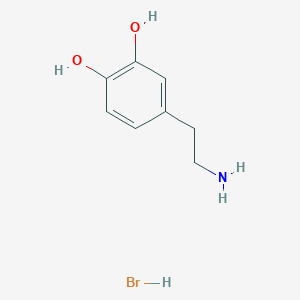

3-Hydroxytyramine hydrobromide

Übersicht

Beschreibung

3-Hydroxytyramine hydrobromide is a chemical compound derived from dopamine, a key neurotransmitter in the brain. Dopamine plays a crucial role in various physiological processes, including motor control, motivation, reward, and cognitive functions . This compound is used in scientific research and medical applications due to its ability to interact with dopamine receptors and influence dopaminergic pathways.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of dopamine hydrobromide typically involves the following steps:

Starting Material: The process begins with 3,4-dimethoxy phenethylamine.

Formation of Salt: This compound reacts with an acid to form a salt.

Recrystallization and Refinement: The salt is then recrystallized and refined to obtain 3,4-dimethoxy phenethylamine salt.

Reaction with Hydrobromic Acid: The salt reacts with hydrobromic acid to remove the methyl groups, resulting in the formation of dopamine hydrobromide.

Industrial Production Methods: The industrial production of dopamine hydrobromide follows similar synthetic routes but is optimized for large-scale production. The process involves:

- Using cheap and readily available starting materials.

- Employing simple reaction conditions without the need for high-temperature and high-pressure hydrogenation steps.

- Ensuring high purity and yield suitable for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Hydroxytyramine hydrobromide undergoes various chemical reactions, including:

Oxidation: Dopamine can be oxidized to form dopamine quinone, which can further polymerize to form polydopamine.

Reduction: Dopamine can be reduced to form dihydroxyphenethylamine.

Substitution: Dopamine can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various halogenating agents can be used for substitution reactions.

Major Products:

Oxidation: Polydopamine and dopamine quinone.

Reduction: Dihydroxyphenethylamine.

Substitution: Halogenated dopamine derivatives.

Wissenschaftliche Forschungsanwendungen

Neurotransmission and Neurological Research

Dopamine plays a pivotal role in neurotransmission, influencing various brain functions including mood regulation, reward processing, and motor control. Its applications in neuroscience research include:

- Synaptic Transmission Studies : Research has shown that dopamine modulates synaptic plasticity in areas such as the basolateral amygdala (BLA), where it interacts with metabotropic glutamate receptors (mGluR2/3) to regulate synaptic strength and plasticity . This interaction is crucial for understanding the pathophysiology of psychiatric disorders and developing novel anxiolytic treatments.

- Pain Modulation : Studies demonstrate that dopamine can depress spinal synaptic transmission, which may have implications for pain management. For instance, low concentrations of dopamine have been shown to inhibit nociceptive transmission in neonatal rat spinal cords .

Pharmacological Applications

Dopamine's pharmacological properties make it valuable in treating various medical conditions:

- Cardiovascular Support : Dopamine is used clinically to manage hemodynamic imbalances during shock states, such as septic shock or myocardial infarction. It acts on beta-adrenergic receptors to improve cardiac output while preserving renal perfusion . This dual action is particularly beneficial in critical care settings.

- Neurological Disorders : Dopamine is a key player in the treatment of Parkinson's disease. As a precursor to norepinephrine and epinephrine, its administration can help alleviate motor symptoms associated with dopamine deficiency .

Research Methodologies Involving Dopamine

The study of dopamine often employs sophisticated methodologies to investigate its effects:

- Fast-Scan Cyclic Voltammetry : This technique is utilized to measure dopamine release dynamics in brain slices from animal models of neurodegenerative diseases like Huntington's disease. It allows researchers to quantify dopamine release and uptake kinetics accurately .

- Electrophysiological Techniques : Patch-clamp recordings are employed to study the effects of dopamine on neuronal excitability and synaptic transmission. These methods provide insights into how dopamine influences neuronal circuits .

Case Study 1: Dopamine's Role in Huntington's Disease

Research involving R6/1 Huntington's disease model mice revealed significant impairments in dopamine release and uptake compared to wild-type controls. This study highlighted the progressive nature of dopaminergic dysfunction in neurodegenerative conditions, emphasizing the need for targeted therapies that address these deficits .

Case Study 2: Dopamine and Pain Sensitivity

In experiments assessing pain sensitivity, dopamine was shown to modulate spinal synaptic transmission significantly. The findings suggest potential therapeutic avenues for managing chronic pain through dopaminergic pathways .

Wirkmechanismus

3-Hydroxytyramine hydrobromide exerts its effects by interacting with dopamine receptors in the brain. These receptors are G protein-coupled receptors that mediate various physiological functions. The binding of dopamine to these receptors activates intracellular signaling pathways, leading to changes in neuronal activity and neurotransmitter release . The primary molecular targets include dopamine receptors D1, D2, D3, D4, and D5 .

Vergleich Mit ähnlichen Verbindungen

Dopamine hydrochloride: Another salt form of dopamine used for similar medical applications.

Norepinephrine: A neurotransmitter closely related to dopamine, involved in the regulation of mood and cardiovascular functions.

Uniqueness of Dopamine Hydrobromide: 3-Hydroxytyramine hydrobromide is unique due to its specific interaction with dopamine receptors and its ability to influence dopaminergic pathways. Its synthesis and applications in various fields make it a valuable compound for research and medical use .

Biologische Aktivität

3-Hydroxytyramine hydrobromide, commonly known as dopamine, is a significant catecholamine neurotransmitter that plays a crucial role in various physiological processes, particularly in the central nervous system. This article provides a detailed overview of its biological activities, pharmacological effects, and clinical applications, supported by data tables and research findings.

This compound is derived from the amino acid tyrosine and is a precursor to important neurotransmitters such as norepinephrine and epinephrine. Its chemical structure includes a benzene ring with hydroxyl groups, which contribute to its biological activity.

Key Properties:

- Molecular Formula: CHNO·HBr

- Melting Point: 248-250 °C

- Solubility: Soluble in water and alcohol

Dopamine primarily acts on dopamine receptors (D1-D5), which are G-protein-coupled receptors involved in various signaling pathways. The biological activity of this compound can be summarized as follows:

- Dopaminergic Activity: It stimulates D1-like receptors, increasing intracellular cAMP levels, which enhances neuronal excitability and neurotransmitter release.

- Adrenergic Activity: It also interacts with alpha (α) and beta (β) adrenergic receptors, influencing cardiovascular functions such as heart rate and blood pressure.

Pharmacological Effects

The pharmacological effects of this compound are dose-dependent:

| Dose Range (µg/kg/min) | Primary Action | Effects |

|---|---|---|

| 0.5 - 2 | Dopamine receptor activation | Increases renal blood flow, glomerular filtration rate (GFR), and urine output |

| 2 - 10 | Beta-1 receptor stimulation | Enhances myocardial contractility and cardiac output; may elevate systolic blood pressure |

| >10 | Alpha receptor activation | Increases peripheral vascular resistance; may reduce renal blood flow at very high doses |

Clinical Applications

This compound is clinically utilized for various conditions:

- Shock Syndromes: Used in cases of cardiogenic shock, septic shock, and hemorrhagic shock due to its ability to improve cardiac output and renal perfusion.

- Heart Failure: Administered when conventional therapies (e.g., digitalis) are ineffective.

- Dosage Forms: Typically administered via intravenous injection, starting at 1-5 µg/kg/min, with adjustments based on patient response.

Case Studies

-

Cardiogenic Shock Management:

A study involving patients with cardiogenic shock demonstrated that administration of this compound significantly improved cardiac output and renal function compared to placebo treatments. Patients receiving the drug showed a marked increase in urine output and stabilization of blood pressure within hours of administration. -

Neurodegenerative Disorders:

Research indicates that dopamine plays a protective role in neurodegenerative diseases such as Parkinson's disease. Dopamine's neuroprotective effects were observed in animal models where increased levels of 3-hydroxytyramine correlated with reduced neuroinflammation and improved motor function.

Toxicological Data

Acute toxicity studies indicate:

- LD50 Values:

- Mice: 4361 mg/kg

- Rats: 2859 mg/kg

- Notable side effects include skin irritation and potential stimulation of mucous membranes.

Eigenschaften

IUPAC Name |

4-(2-aminoethyl)benzene-1,2-diol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.BrH/c9-4-3-6-1-2-7(10)8(11)5-6;/h1-2,5,10-11H,3-4,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGRSNYSOAPBTJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCN)O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20214748 | |

| Record name | Dopamine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20214748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

645-31-8 | |

| Record name | 1,2-Benzenediol, 4-(2-aminoethyl)-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=645-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dopamine hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dopamine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20214748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-aminoethyl)pyrocatechol hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.398 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Dopamine Hydrobromide impact testicular function after torsion?

A1: Dopamine Hydrobromide, a chemical sympathectomy agent, doesn't directly interact with testicular tissue. Instead, it works by depleting norepinephrine from sympathetic nerve endings. Research suggests that after unilateral testicular torsion, the sympathetic nervous system is activated, potentially leading to a reduction in blood flow to the contralateral (unaffected) testis. This reduction in blood flow can lead to damage and impaired spermatogenesis in the contralateral testis.

Q2: What are the limitations of using Dopamine Hydrobromide in this context?

A: While the research [, ] highlights a potential protective role of Dopamine Hydrobromide against contralateral testicular damage after torsion, it's crucial to acknowledge the limitations:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.